molecular formula C6H16ClNO3 B3167813 NH2-PEG3 hydrochloride CAS No. 92505-84-5

NH2-PEG3 hydrochloride

Cat. No.: B3167813
CAS No.: 92505-84-5
M. Wt: 185.65 g/mol
InChI Key: OCPFSRWBHYCBTK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

NH2-PEG3 hydrochloride is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, are the proteins that it is designed to degrade.

Mode of Action

This compound functions as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, allowing the PROTAC to bring the E3 ligase and the target protein into close proximity. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, this compound (as part of a PROTAC) can selectively induce the degradation of specific proteins . This can have downstream effects on any cellular processes in which the target protein is involved.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target protein of the PROTAC in which it is used. By inducing the degradation of the target protein, this compound can influence any cellular processes in which that protein plays a role .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For example, the pH and temperature of the environment could potentially affect the stability of the compound.

Biochemical Analysis

Biochemical Properties

NH2-PEG3 hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . It interacts with various enzymes, proteins, and other biomolecules, serving as a bridge between the E3 ubiquitin ligase and the target protein . The nature of these interactions is largely determined by the specific ligands attached to the this compound molecule .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in PROTACs . It enables the formation of ternary complexes between the target protein, an E3 ligase, and the degrader . This leads to the ubiquitination and subsequent degradation of the target protein .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation through the ubiquitin-proteasome system . It interacts with enzymes involved in this pathway, particularly E3 ubiquitin ligases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its incorporation into PROTACs . This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound would be determined by the specific PROTACs it forms . This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG3 hydrochloride typically involves the reaction of polyethylene glycol with an amine group. One common method is the reaction of polyethylene glycol with ammonia or primary amines under controlled conditions to form the amino-terminated polyethylene glycol. The resulting compound is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The process often includes purification steps such as distillation, crystallization, and chromatography to remove impurities and achieve the desired product quality .

Properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3.ClH/c7-1-3-9-5-6-10-4-2-8;/h8H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPFSRWBHYCBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90757930
Record name 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90757930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92505-84-5
Record name 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90757930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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